molecular formula C14H19N3O5 B13996158 N-[(Benzyloxy)carbonyl]threonylglycinamide CAS No. 68016-47-7

N-[(Benzyloxy)carbonyl]threonylglycinamide

Cat. No.: B13996158
CAS No.: 68016-47-7
M. Wt: 309.32 g/mol
InChI Key: GMUJIWADXWMNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]threonylglycinamide is a compound with the molecular formula C14H19N3O5 and a molecular weight of 309.3178 . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[(Benzyloxy)carbonyl]threonylglycinamide typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group. One common method involves the reaction of benzyl chloroformate with the amino group of threonine and glycine derivatives . The reaction conditions usually include the presence of a mild base at room temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(Benzyloxy)carbonyl]threonylglycinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for hydrogenolysis, sodium borohydride for reduction, and various bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]threonylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]threonylglycinamide involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, reducing the nucleophilicity of the amino group and allowing for selective reactions. The compound can be deprotected under specific conditions to release the active amino group, which can then participate in further reactions .

Comparison with Similar Compounds

N-[(Benzyloxy)carbonyl]threonylglycinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of threonine and glycine residues, which provide distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

68016-47-7

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C14H19N3O5/c1-9(18)12(13(20)16-7-11(15)19)17-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,12,18H,7-8H2,1H3,(H2,15,19)(H,16,20)(H,17,21)

InChI Key

GMUJIWADXWMNSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.